An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Properties, Mechanism, and Application in Electrophilic Fluorination
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Properties, Mechanism, and Application in Electrophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, also known as N-Fluoro-sym-collidinium tetrafluoroborate, is a powerful and versatile electrophilic fluorinating agent. Its stability, ease of handling, and high reactivity have established it as a valuable tool in modern organic synthesis, particularly for the introduction of fluorine atoms into organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of a compound, making this reagent particularly relevant in the fields of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its core properties, the mechanism of fluorination, a detailed experimental protocol for its application, and essential safety information. The Chemical Abstracts Service (CAS) number for this compound is 109705-14-8 .[1][3][4]
Physicochemical Properties and Handling
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a white to light brown crystalline solid that is relatively stable under ambient conditions, a significant advantage over many other fluorinating agents.[1] It is soluble in common organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran.[5] Proper handling in a well-ventilated fume hood is essential, and personal protective equipment, including gloves and safety glasses, should always be worn. The compound should be stored in a tightly sealed container in a cool, dry place.
| Property | Value | Reference |
| CAS Number | 109705-14-8 | [1][3][4] |
| Molecular Formula | C₈H₁₁BF₅N | [1] |
| Molecular Weight | 226.98 g/mol | [1] |
| Appearance | White to light brown powder | [1] |
| Melting Point | 213-217 °C | [1] |
| Solubility | Soluble in acetonitrile, dichloromethane, THF, Et₂O | [5] |
Mechanism of Electrophilic Fluorination
The fluorinating power of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate stems from the highly polarized N-F bond. The electron-withdrawing nature of the pyridinium ring renders the fluorine atom highly electrophilic, making it susceptible to nucleophilic attack.
The generally accepted mechanism for the fluorination of a carbanion (generated from an active methylene compound) is a bimolecular nucleophilic substitution (Sₙ2) pathway.
Caption: Step-by-step workflow for the fluorination of diethyl 2-phenylmalonate.
Materials and Reagents:
-
Diethyl 2-phenylmalonate
-
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Preparation of the Enolate: To a solution of diethyl 2-phenylmalonate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C. Causality: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching of the highly reactive sodium hydride and the resulting enolate. Adding the base at a low temperature helps to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Mixture: Stir the resulting mixture at room temperature for approximately 15-30 minutes, or until the evolution of hydrogen gas has ceased. This indicates the complete formation of the sodium enolate. [6]3. Addition of Fluorinating Agent: Add 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure diethyl 2-fluoro-2-phenylmalonate.
Safety and Handling
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is an irritant and should be handled with care.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3. * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.
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Conclusion
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a highly effective and user-friendly electrophilic fluorinating agent with broad applications in organic synthesis. Its stability and predictable reactivity make it an invaluable resource for the synthesis of fluorinated molecules in academic and industrial research, particularly in the development of new pharmaceuticals and advanced materials. Understanding its properties, mechanism of action, and proper handling procedures, as outlined in this guide, is key to its successful and safe implementation in the laboratory.
References
- Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. Journal of the American Chemical Society, 112(23), 8563–8575.
- Umemoto, T., & Tomizawa, G. (1995). Highly Selective Fluorinating Agents: A Counteranion-Bound N-Fluoropyridinium Salt System. The Journal of Organic Chemistry, 60(20), 6563–6570.
-
PrepChem. Synthesis of diethyl 2-fluoro-2-phenylmalonate. [Link]
- Hammond, G. B., & Umemoto, T. (2020). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. ACS Omega, 5(3), 1475-1484.
- Umemoto, T. (2006). N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry. In Modern Organofluorine Chemistry-Synthetic Aspects (Vol. 2, pp. 159-194). Bentham Science Publishers.
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ResearchGate. Teruo Umemoto's research works. [Link]
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ResearchGate. N-Fluoropyridinium Salt Radical Fluorination for Preparing Alkyl Fluorides. [Link]
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SciSpace. Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. (1990). [Link]
- Sharma, P., Sharma, N., Kumar, A., & Bhagat, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- Hintermann, L., & Togni, A. (2005). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Helvetica Chimica Acta, 88(10), 2706-2711.
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ResearchGate. 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate. [Link]
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PubChem. Diethyl 2-fluoro-2-phenylmalonate. [Link]
- Google Patents. Method for preparing flurbiprofen impurity M.
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PubMed. Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. [Link]
-
ResearchGate. 1‐Fluoro‐2,4,6‐trimethylpyridinium Tetrafluoroborate. [Link]
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